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Cat. No.: B8180462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the objective response rate

(ORR) of Venadaparib, a potent and selective PARP inhibitor, as observed in various clinical

studies. This document includes a summary of quantitative data, detailed experimental

protocols for assessing tumor response, and visualizations of the underlying signaling pathway

and experimental workflows.

Introduction
Venadaparib (also known as IDX-1197) is a novel poly (ADP-ribose) polymerase (PARP)

inhibitor that has shown significant anti-tumor activity in preclinical and clinical settings.[1][2] By

targeting PARP-1 and PARP-2 enzymes, Venadaparib disrupts the repair of DNA single-strand

breaks (SSBs). This inhibition leads to the accumulation of SSBs, which are converted into

more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with

deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2

mutations, the inability to repair these DSBs results in synthetic lethality and subsequent cell

death.[3][4] The objective response rate (ORR) is a critical endpoint in oncology clinical trials,

representing the proportion of patients with a partial or complete response to treatment.
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The following tables summarize the ORR of Venadaparib in key clinical studies, categorized by

treatment strategy (monotherapy vs. combination therapy) and patient population.

Venadaparib Monotherapy
Table 1: Objective Response Rate of Venadaparib Monotherapy in Advanced Solid Tumors

Clinical
Trial
Identifier

Cancer
Type(s)

Patient
Populatio
n

Number
of
Patients

Objective
Respons
e Rate
(ORR)

Clinical
Benefit
Rate
(CBR)

Referenc
e(s)

NCT03317

743 (First-

in-human

study)

Advanced

Solid

Tumors

(primarily

Breast and

Ovarian

Cancer)

Overall

Population
32 16% 47% [5][6]

BRCA-

mutated

(BRCAm+)

9 22% 44% [5][6]

BRCA wild-

type

(BRCAm-)

18 17% 50% [5][6]

VASTUS

Study

(Phase 1b)

Breast

Cancer

gBRCA1/2

mutated

10

(evaluable

for

efficacy)

80%

100%

(Disease

Control

Rate)

CBR is defined as the percentage of patients who have achieved a complete response, partial

response, or stable disease.
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Table 2: Objective Response Rate of Venadaparib in Combination with Irinotecan in Metastatic

Gastric Cancer (mGC)

Clinical Trial
Identifier

Patient
Population

Number of
Patients

Objective
Response
Rate (ORR)

Reference(s)

NCT04725994

(Phase 1b/IIa)

Overall

Population
43 20.9% [7]

Homologous

Recombination

Deficiency (HRD)

14 35.7% [7]

No HRD 29 13.8% [7]

Signaling Pathway
The diagram below illustrates the mechanism of action of PARP inhibitors like Venadaparib in

the context of DNA repair and synthetic lethality.

Therapeutic & Clinical Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.4045
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.4045
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.4045
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal Cell (HR Proficient)

Cancer Cell (HR Deficient) + Venadaparib

DNA Single-Strand Break (SSB)

PARP Activation Replication Fork

Unrepaired

Base Excision Repair (BER)

Recruits repair proteins

DNA Repair

Cell Survival

Double-Strand Break (DSB)

Homologous Recombination (HR)

DNA Single-Strand Break (SSB)

PARP

Replication Fork Collapse

Unrepaired PARP Trapping

Venadaparib

Inhibits & Traps

BER Inhibition

Accumulated DSBs

Deficient HR

Apoptosis (Synthetic Lethality)

Click to download full resolution via product page

Caption: Mechanism of Action of Venadaparib via PARP Inhibition and Synthetic Lethality.
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Experimental Protocols
The assessment of the objective response rate in clinical trials involving Venadaparib is

predominantly based on the Response Evaluation Criteria in Solid Tumors (RECIST) version

1.1.[5][7] This standardized methodology ensures consistency and comparability of results

across different studies and sites.

Key Methodologies for ORR Assessment (RECIST 1.1)
Baseline Tumor Assessment:

Prior to treatment initiation, patients undergo a baseline tumor assessment, typically using

imaging techniques such as Computed Tomography (CT) or Magnetic Resonance Imaging

(MRI).

All detectable lesions are categorized as either "measurable" or "non-measurable".

Measurable lesions: Must have a longest diameter of at least 10 mm (or at least 15 mm in

the short axis for lymph nodes). A maximum of five measurable lesions in total, and no

more than two per organ, are selected as "target lesions" for longitudinal monitoring.[8][9]

Non-measurable lesions: Include all other sites of disease, such as smaller lesions, bone

metastases, or pleural effusions. These are monitored for unequivocal progression.[8][9]

The sum of the longest diameters (or short axes for lymph nodes) of all target lesions is

calculated and recorded as the baseline sum of diameters.

Follow-up Tumor Assessments:

Tumor assessments are repeated at predefined intervals during the clinical trial, for

example, every 8 weeks. [ ]

The same imaging modality and technique used at baseline should be employed for all

subsequent assessments to ensure consistency.

At each follow-up, the longest diameters of all target lesions are re-measured, and the

sum is calculated.
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Non-target lesions are qualitatively assessed for any significant changes.

The presence of any new lesions is also documented.

Response Criteria:

Complete Response (CR): Disappearance of all target lesions. Any pathological lymph

nodes must have reduced to <10 mm in the short axis.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions,

taking as reference the baseline sum diameters.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions from the smallest sum recorded since treatment started (nadir). The appearance of

one or more new lesions is also considered progressive disease.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

The Objective Response Rate (ORR) is then calculated as the sum of the percentage of

patients who achieve a Complete Response (CR) or a Partial Response (PR).

Experimental Workflow for ORR Assessment
The following diagram outlines the general workflow for assessing the objective response rate

in a clinical trial setting.
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Caption: Generalized Experimental Workflow for ORR Assessment in Venadaparib Clinical

Trials.

Conclusion
Venadaparib has demonstrated promising clinical efficacy, as evidenced by the objective

response rates observed in both monotherapy and combination therapy settings, particularly in

patients with homologous recombination deficiencies. The standardized assessment of tumor

response using RECIST 1.1 provides a robust framework for evaluating the anti-tumor activity

of Venadaparib in ongoing and future clinical trials. These application notes serve as a

valuable resource for researchers and drug development professionals in understanding the

clinical performance of Venadaparib and in the design of future studies.
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To cite this document: BenchChem. [Venadaparib: Application Notes on Objective Response
Rate in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180462#objective-response-rate-orr-of-
venadaparib-in-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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